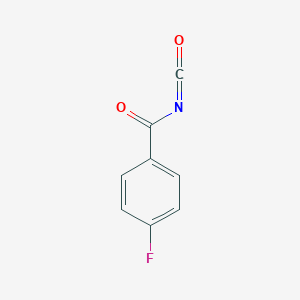

4-Fluorobenzoyl isocyanate

Description

Significance as a Versatile Building Block in Contemporary Organic Chemistry

4-Fluorobenzoyl isocyanate serves as a crucial building block in the synthesis of a wide array of complex organic molecules. The presence of the fluorine atom can significantly alter the physicochemical properties of the resulting compounds, such as their metabolic stability, lipophilicity, and binding affinity to biological targets. chinesechemsoc.org This makes it a particularly sought-after intermediate in the development of pharmaceuticals and agrochemicals. cymitquimica.com

The high reactivity of the isocyanate group allows it to readily participate in nucleophilic addition reactions. cymitquimica.com For instance, it reacts with amines to form stable N-acylurea derivatives, a structural motif present in many biologically active compounds. nsf.govreading.ac.uk This reactivity is fundamental to its role in constructing diverse molecular scaffolds. The compound is also utilized in the synthesis of various heterocyclic systems, further broadening its applicability in medicinal chemistry. novapublishers.com

Beyond life sciences, the integration of fluorinated compounds is important in materials science for creating polymers with unique properties. mdpi.com Fluorinated segments can impart desirable characteristics such as thermal stability, chemical resistance, and specific surface properties like hydrophobicity. mdpi.comresearchgate.net

Historical Context and Evolution of Fluorinated Aromatic Isocyanate Chemistry

The journey of fluorinated aromatic isocyanates is intertwined with the broader histories of both organofluorine chemistry and isocyanate synthesis. Organofluorine chemistry's origins can be traced back to the 19th century, with early milestones like the synthesis of benzoyl fluoride (B91410) from benzoyl chloride by Alexander Borodin in 1862. wikipedia.orgnih.gov The development of effective fluorination methods, such as the Balz-Schiemann reaction for introducing fluorine into aromatic rings, was crucial for creating the precursors to fluorinated isocyanates. nih.gov

The synthesis of isocyanates has also undergone significant evolution. The first organic isocyanate was reported by A. Wurtz in 1848. scribd.com The large-scale industrial production of isocyanates, however, has been dominated by the phosgene (B1210022) route, which involves the reaction of amines with the highly toxic phosgene. scribd.comwikipedia.org This process, while efficient, spurred research into safer, non-phosgene alternatives. scribd.comescholarship.org Laboratory-scale methods like the Curtius, Lossen, and Hofmann rearrangements provided alternative pathways from carboxylic acids or their derivatives. wikipedia.orggoogle.com

The convergence of these two fields—advances in fluorination techniques and the development of various isocyanate synthesis routes—paved the way for the creation of specialized reagents like this compound. The motivation to combine fluorine's unique properties with the reactive potential of the isocyanate group grew as chemists sought to fine-tune molecular properties for applications in medicine, agriculture, and materials science. chinesechemsoc.orgmdpi.com

Research Imperatives and Emerging Opportunities for this compound

Current research continues to explore and expand the applications of this compound and related structures. A primary focus remains in medicinal chemistry, where the compound is used to synthesize novel therapeutic agents. For example, it has been used as a reagent in the preparation of N-acylureas, which are investigated for a range of biological activities including anticancer and anti-inflammatory properties. nsf.gov

In materials science, there is growing interest in developing advanced polymers with tailored properties. Fluorinated isocyanates are being explored for the synthesis of fluorinated polyurethanes (FPUs) and other polymers. mdpi.com These materials exhibit enhanced thermal stability, chemical resistance, and unique surface characteristics, making them suitable for high-performance coatings, and advanced composites. mdpi.comresearchgate.netuminho.pt The reversible nature of isocyanate-based bonds is also being harnessed to create dynamic covalent polymers for applications in self-healing materials and 3D printing. rsc.org

Furthermore, the reactivity of this compound in cycloaddition reactions is an area of ongoing investigation. researchgate.net These reactions provide efficient pathways to complex heterocyclic structures that are difficult to access through other means, opening up new possibilities for drug discovery and the synthesis of novel functional materials. smolecule.comuchicago.edu The development of more sustainable and efficient synthesis methods, moving away from hazardous reagents like phosgene toward catalytic routes, remains a key imperative for the broader field of isocyanate chemistry. universiteitleiden.nl

Detailed Research Findings

Physical and Chemical Properties

This compound is a compound whose properties are defined by its reactive acyl isocyanate group and the attached fluorinated phenyl ring. The following table summarizes some of its key physical and chemical characteristics.

| Property | Value |

| Molecular Formula | C₈H₄FNO₂ |

| Molecular Weight | 165.12 g/mol |

| Appearance | Data not available |

| Boiling Point | 94-95 °C at 15 mmHg |

| Density | ~1.33 g/cm³ |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. Infrared (IR) spectroscopy is particularly informative for identifying the highly characteristic isocyanate functional group.

| Spectroscopic Data | Value |

| IR (Infrared) Spectrum | Strong absorption band around 2250 cm⁻¹ (asymmetric N=C=O stretch) |

| ¹⁹F NMR | The fluorine nucleus provides a distinct signal for structural confirmation. diva-portal.org |

| ¹³C NMR | Signals corresponding to the carbonyl, isocyanate, and aromatic carbons are observable. researchgate.net |

Note: Specific chemical shifts in NMR and the full range of IR peaks can vary based on the solvent and experimental conditions. The IR peak for the isocyanate group is a key diagnostic feature.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluorobenzoyl isocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2/c9-7-3-1-6(2-4-7)8(12)10-5-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCORYGNTYHQBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N=C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369873 | |

| Record name | 4-fluorobenzoyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18354-35-3 | |

| Record name | 4-fluorobenzoyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluorobenzoyl Isocyanate

Phosgene-Free Synthetic Routes and Green Chemistry Perspectives

Urea-Based Synthesis Methodologies

The synthesis of isocyanates through urea-based methods represents a phosgene-free alternative, enhancing the safety and sustainability of the process. Generally, this approach involves the reaction of a primary amide with an ammonia (B1221849) source, which proceeds through an in situ Hofmann rearrangement to generate an isocyanate intermediate. This isocyanate can then be used to produce various urea (B33335) derivatives. organic-chemistry.org While specific documentation for the direct synthesis of 4-fluorobenzoyl isocyanate from a corresponding urea is not extensively detailed in the provided research, the underlying chemical principles suggest its feasibility. Another pathway involves the reaction of materials like 2,4-diamino toluene (B28343) (TDA) with urea and an alcohol, such as propanol, to successfully synthesize dicarbamates, which are precursors to isocyanates. researchgate.net This highlights the versatility of urea as a reagent in isocyanate chemistry.

The general transformation avoids the direct handling of hazardous isocyanates by generating them in situ for subsequent reactions. organic-chemistry.org This method is part of a broader effort to develop safer and more atom-efficient chemical processes. organic-chemistry.org

Dimethyl Carbonate Routes for Isocyanate Generation

Dimethyl carbonate (DMC) has emerged as a promising green reagent for the synthesis of isocyanates, offering a non-toxic substitute for the highly hazardous phosgene (B1210022). researchgate.netacs.org The process is typically a two-step sequence:

Methoxycarbonylation: An amine reacts with dimethyl carbonate to form a carbamate (B1207046). researchgate.net This reaction can be catalyzed by various compounds, including Lewis acids like zinc acetate (B1210297) or lead compounds, to achieve high yields and selectivity. researchgate.netnih.gov For aromatic amines, the reaction conditions are generally more demanding than for aliphatic amines due to the lower nucleophilicity of the aromatic amino group. acs.orgnih.gov

This method has been successfully applied to the synthesis of important industrial isocyanates like toluene diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI). researchgate.netnih.gov For instance, zinc acetate has been shown to be an effective catalyst for the reaction between 2,4-toluene diamine (TDA) and DMC, yielding the corresponding dicarbamate, a precursor to TDI. researchgate.netnih.gov

Table 1: Catalysts in Dimethyl Carbonate Route for Isocyanate Precursors

| Catalyst | Reactants | Product | Yield | Conditions | Reference |

|---|---|---|---|---|---|

| Zinc Acetate | 2,4-Toluene Diamine (TDA) + DMC | Toluene Dicarbamate (TDC) | 89.6% | 170°C, 3 h | researchgate.net |

| Zinc Stearate | 2,4-Toluene Diamine (TDA) + DMC | Toluene Dicarbamate (TDC) | 95.5% | 170°C, 5 h | researchgate.net |

Curtius Rearrangement from 4-Fluorobenzoyl Azide (B81097)

The Curtius rearrangement is a classic and versatile method for converting a carboxylic acid into an isocyanate with one fewer carbon atom. nih.gov The reaction proceeds through the thermal decomposition of an acyl azide, which rearranges to form the isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org

The key intermediate, 4-fluorobenzoyl azide, is typically prepared from its corresponding acyl halide, 4-fluorobenzoyl chloride. organic-chemistry.org The acyl azide is then heated, often in an inert solvent, to induce the rearrangement. A significant advantage of this method is the complete retention of the migrating group's stereochemical configuration. nih.govwikipedia.org

Recent advancements have introduced one-pot procedures that avoid the isolation of potentially explosive acyl azide intermediates. One of the most common reagents for this is diphenylphosphoryl azide (DPPA), which converts a carboxylic acid directly into the corresponding isocyanate. nih.govnih.gov The reaction mechanism is believed to be a concerted process, avoiding the formation of a discrete nitrene intermediate. wikipedia.org The resulting isocyanate can be trapped with various nucleophiles, such as alcohols or amines, to yield carbamates or ureas, respectively. nih.govwikipedia.org

Table 2: Key Features of the Curtius Rearrangement

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Rearrangement Reaction | wikipedia.org |

| Starting Material | Acyl Azide (e.g., 4-Fluorobenzoyl Azide) | organic-chemistry.org |

| Intermediate | Isocyanate (e.g., this compound) | wikipedia.org |

| Key Characteristics | Loss of N2 gas; Retention of configuration | nih.govwikipedia.org |

| Modern Reagents | Diphenylphosphoryl azide (DPPA) for one-pot synthesis | nih.gov |

Precursor Synthesis and Functionalization for this compound

Preparation of 4-Fluorobenzoyl Chloride

4-Fluorobenzoyl chloride is a critical precursor for the synthesis of this compound, particularly via the Curtius rearrangement pathway. A standard laboratory method for its preparation involves the reaction of 4-fluorobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). prepchem.com

A typical procedure involves refluxing a mixture of 4-fluorobenzoic acid and an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), in a solvent like chloroform. prepchem.com After the reaction is complete, the volatile components, including excess thionyl chloride and solvent, are removed under vacuum. The final product is then purified by distillation, yielding 4-fluorobenzoyl chloride as a clear oil. prepchem.com An alternative industrial method involves the chlorination of 4-fluorotoluene (B1294773) to produce 4-fluorotrichlorotoluene, which is then hydrolyzed to yield 4-fluorobenzoyl chloride. google.com

Table 3: Physical Properties of 4-Fluorobenzoyl Chloride

| Property | Value | Reference |

|---|---|---|

| CAS Number | 403-43-0 | chemicalbook.com |

| Molecular Formula | C₇H₄ClFO | chemicalbook.com |

| Molecular Weight | 158.56 g/mol | - |

| Boiling Point | 82 °C / 20 mmHg | chemicalbook.com |

| Density | 1.342 g/mL at 25 °C | chemicalbook.com |

| Refractive Index (n20/D) | 1.532 | chemicalbook.com |

Synthesis of Related Fluorobenzoyl Halides for Isocyanate Generation

The synthesis of various fluorobenzoyl halides serves as a gateway to producing a range of substituted benzoyl isocyanates. For example, 2-fluoro-6-chlorobenzoyl isocyanate has been synthesized and used in the preparation of urea derivatives. prepchem.com The synthesis of the requisite 2-chloro-6-fluorobenzoyl isocyanate demonstrates that multi-halogenated precursors can be readily created and utilized. google.com

The general strategy involves preparing the corresponding fluorinated benzoic acid and then converting it to the acyl halide, typically the chloride, using standard halogenating agents. These acyl halides are versatile intermediates that can be converted to acyl azides for the Curtius rearrangement or used in other synthetic routes to generate isocyanates. The reaction of an organic halide with a metal cyanate (B1221674) in the presence of a nickel(0) complex catalyst is another, though less common, method for synthesizing isocyanates. google.com

Innovations in Sustainable Synthesis of Isocyanates

The chemical industry is increasingly focused on developing sustainable and environmentally benign synthetic methods, and isocyanate production is a key area of this research. rsc.org The primary driver is the replacement of highly toxic phosgene, which has been the traditional reagent for isocyanate synthesis. rsc.orgbiorizon.eu

Key innovations in sustainable isocyanate synthesis include:

Phosgene-Free Routes: The dimethyl carbonate (DMC) and urea-based methods are prominent examples of phosgene-free strategies that reduce toxicity and corrosion issues. organic-chemistry.orgresearchgate.netacs.org

Use of Carbon Dioxide (CO₂): Research is underway to use CO₂ as a C1 building block to replace phosgene in the synthesis of ureas and carbamates through isocyanate intermediates. scholaris.ca

Bio-Based Isocyanates: There is a significant push towards producing isocyanates from renewable biomass sources, such as lignin (B12514952) and carbohydrates. biorizon.eu Projects like PROMIS aim to design new bio-based isocyanates that can serve as drop-in replacements or superior alternatives to petrochemical-based ones, thereby increasing the sustainability of polyurethane production. biorizon.eu

Flow Chemistry: Continuous flow processes are being used to prepare acyl azides and subsequently perform the Curtius rearrangement. This approach offers enhanced safety, efficiency, and scalability for isocyanate production. researchgate.net

These innovations collectively aim to make the synthesis of isocyanates, including specialty chemicals like this compound, safer, more efficient, and aligned with the principles of green chemistry. rsc.org

Reactivity and Reaction Mechanisms of 4 Fluorobenzoyl Isocyanate

Nucleophilic Addition Reactions of the Isocyanate Group

The central carbon atom of the isocyanate group in 4-fluorobenzoyl isocyanate is highly electrophilic and readily undergoes nucleophilic addition. This reactivity is the basis for the formation of a wide array of derivatives.

The reaction between this compound and amines is a facile and common method for the synthesis of N,N'-substituted urea (B33335) derivatives. cymitquimica.comorganic-chemistry.org In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate group. This is followed by a proton transfer, resulting in the formation of a stable urea linkage. nih.gov The reaction is typically rapid and proceeds with high yield.

This reaction is a cornerstone in the synthesis of various biologically active molecules and complex chemical structures. asianpubs.orgmdpi.comnih.gov The general mechanism involves the nucleophilic attack of the amine on the isocyanate, leading to a zwitterionic intermediate which then rearranges to the final urea product. nih.gov

General Reaction Scheme: R-NH₂ + 4-F-C₆H₄C(O)NCO → 4-F-C₆H₄C(O)NHC(O)NH-R

A variety of primary and secondary amines can be used in this reaction, leading to a diverse range of substituted ureas.

This compound reacts with alcohols to form urethane (B1682113) (carbamate) derivatives. wikipedia.orgresearchgate.net Similar to the reaction with amines, the oxygen atom of the alcohol acts as a nucleophile, attacking the isocyanate carbon. researchgate.netnih.gov The reaction is often catalyzed by bases or organometallic compounds to increase the reaction rate. google.com

The reaction mechanism is influenced by the reaction conditions, such as the concentration of the alcohol. kuleuven.be At high alcohol concentrations, it is suggested that the reaction proceeds through a multimolecular mechanism involving alcohol trimers. kuleuven.be The reactivity of alcohols in this reaction generally follows the order: primary > secondary > tertiary, due to steric hindrance. kuleuven.be

General Reaction Scheme: R-OH + 4-F-C₆H₄C(O)NCO → 4-F-C₆H₄C(O)NHC(O)O-R

This reaction is fundamental in the production of polyurethanes when diisocyanates are reacted with polyols. researchgate.net

Isocyanates, including this compound, react with water in a hydrolysis reaction. wikipedia.orgresearchgate.net The initial nucleophilic attack of water on the isocyanate group forms an unstable carbamic acid intermediate. This intermediate then readily decomposes to yield an amine and carbon dioxide gas. researchgate.netamericanchemistry.com

The amine formed can then react with another molecule of the isocyanate to form a urea derivative, as described in section 3.1.1. researchgate.net This subsequent reaction is often observed, especially when the isocyanate is in excess.

Reaction Scheme:

4-F-C₆H₄C(O)NCO + H₂O → [4-F-C₆H₄C(O)NHCOOH] (unstable carbamic acid)

[4-F-C₆H₄C(O)NHCOOH] → 4-F-C₆H₄C(O)NH₂ + CO₂

This reaction is notably utilized in the production of polyurethane foams, where the liberated carbon dioxide acts as a blowing agent. researchgate.net

This compound readily reacts with hydrazine (B178648) and its derivatives to form the corresponding semicarbazide (B1199961) compounds. finechem-mirea.rufinechem-mirea.ru The reaction mechanism is analogous to the reaction with amines, involving the nucleophilic attack of the terminal nitrogen of the hydrazine derivative on the isocyanate carbon. finechem-mirea.ru

These reactions are generally efficient and provide a straightforward route to various semicarbazide structures. finechem-mirea.ru The resulting semicarbazides can be valuable intermediates in the synthesis of more complex heterocyclic compounds. nih.gov

General Reaction Scheme: R-NH-NH₂ + 4-F-C₆H₄C(O)NCO → 4-F-C₆H₄C(O)NHC(O)NHNH-R

Cycloaddition Reactions Involving the Isocyanate Moiety

The π-system of the isocyanate group in this compound allows it to participate in cycloaddition reactions, providing a pathway to various heterocyclic structures.

This compound can undergo [3+2] cycloaddition reactions with three-membered rings such as epoxides. This reaction leads to the formation of five-membered heterocyclic compounds. For example, the reaction with epoxides, often in the presence of a catalyst, yields oxazolidinone derivatives. researchgate.netuclm.esresearchgate.net

The mechanism of this cycloaddition can be either concerted or stepwise, depending on the solvent polarity. csic.es In polar solvents, a stepwise mechanism involving a zwitterionic intermediate is favored. csic.es This reaction is an atom-economical way to synthesize oxazolidinone rings, which are important structural motifs in various pharmaceutical compounds. uclm.es

General Reaction Scheme: 4-F-C₆H₄C(O)NCO + (CH₂)₂O → 4-(4-fluorobenzoyl)-1,3-oxazolidin-2-one

The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions. nih.gov

Electrophilic Properties and Intermolecular Interactions

The carbon atom of the isocyanate group (–N=C=O) in this compound is highly electrophilic. This is due to the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms, which polarize the C=O and C=N double bonds and render the carbon atom susceptible to attack by nucleophiles. patsnap.com The fluorine atom on the benzoyl group further enhances this electrophilicity through its inductive electron-withdrawing effect.

Isocyanates are known to react with a variety of nucleophiles. wikipedia.org For example, they react with alcohols to form urethanes, with amines to form ureas, and with water to form an unstable carbamic acid which then decomposes to an amine and carbon dioxide. wikipedia.org

Intermolecular interactions play a crucial role in the reactivity and properties of this compound. Hydrogen bonding is a significant interaction, particularly in reactions with protic nucleophiles like alcohols and amines. researchgate.net The ability of a solvent to form hydrogen bonds can influence reaction rates. researchgate.net Additionally, π-π stacking interactions can occur between the aromatic rings of the this compound molecules, influencing their aggregation and solid-state structure. researchgate.net

Kinetic and Thermodynamic Studies of this compound Reactions

Kinetic and thermodynamic studies provide valuable insights into the reaction mechanisms and energy profiles of reactions involving this compound. The rate of reaction can be influenced by several factors, including the nature of the reactants, the solvent, and the presence of catalysts. inta-csic.es Thermodynamic parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined from kinetic data at different temperatures. inta-csic.es

The electronic nature of substituents on both the isocyanate and the nucleophile significantly impacts reaction rates. Electron-withdrawing groups on the aromatic ring of the benzoyl isocyanate, such as the fluorine atom in this compound, generally increase the electrophilicity of the isocyanate carbon and thus increase the reaction rate. researchgate.netrsc.org Conversely, electron-donating groups would decrease the reaction rate.

The position of the substituent also plays a critical role. For instance, ortho-substituted aryl isocyanates can exhibit lower reactivity due to steric hindrance. rsc.org The Hammett equation can be used to correlate the effect of substituents on the reaction rates of substituted isocyanates. nasa.gov

Table 1: Effect of Substituents on Isocyanate Reactivity

| Substituent Position | Electronic Effect | Impact on Reactivity |

| Para (4-position) | Electron-withdrawing (e.g., -F) | Increases rate |

| Para (4-position) | Electron-donating | Decreases rate |

| Ortho (2-position) | Any group | Can decrease rate due to steric hindrance |

This table provides a generalized overview of substituent effects on isocyanate reactivity.

Steric hindrance, the spatial arrangement of atoms in a molecule that impedes chemical reactions, significantly affects the reactivity of isocyanates. patsnap.compoliuretanos.net Bulky substituents near the isocyanate functional group can hinder the approach of nucleophiles, thereby slowing down the reaction rate. poliuretanos.net This effect is also crucial in determining the specificity of catalysts, as the catalyst needs to approach the reaction site to be effective. poliuretanos.net

For example, the reactivity of different isocyanate groups in a diisocyanate can be influenced by steric factors. nih.gov Similarly, the structure of the nucleophile is also important; bulkier nucleophiles will react more slowly than smaller ones with the same isocyanate.

Mechanistic Investigations Utilizing Advanced Spectroscopic Techniques

Modern spectroscopic techniques are indispensable for elucidating the mechanisms of chemical reactions. researchgate.net These methods allow for the real-time monitoring of reactant consumption and product formation, as well as the detection of transient intermediates. youtube.com

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for studying the kinetics of isocyanate reactions. researchgate.netresearchgate.net This technique allows for the continuous monitoring of a reaction mixture without the need for sampling. azom.com The progress of the reaction can be followed by observing the disappearance of the characteristic strong absorption band of the isocyanate group (–N=C=O) around 2270 cm⁻¹. researchgate.net Simultaneously, the appearance of absorption bands corresponding to the products, such as the carbonyl group of a urethane, can be monitored. researchgate.net

By plotting the absorbance of the isocyanate peak against time, kinetic data can be obtained, from which reaction rates and other kinetic parameters can be calculated. researchgate.net This real-time analysis provides a detailed picture of the reaction progress and can help in understanding the reaction mechanism, including the identification of any induction periods or changes in reaction rate. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Organic Building Block

4-Fluorobenzoyl isocyanate is a highly reactive and versatile chemical intermediate. Its utility stems from the presence of two key functional groups: the fluorinated phenyl ring and the isocyanate group. wikipedia.orgyoutube.com The fluorine atom can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, making it a valuable addition in the design of new compounds. tcichemicals.com The isocyanate group is an electrophilic center that readily reacts with a wide range of nucleophiles, such as alcohols, amines, and water, to form stable linkages like urethanes and ureas. wikipedia.orgyoutube.com This reactivity makes it an essential building block for constructing more complex molecular architectures. ontosight.ai

Design and Synthesis of Complex Organic Molecules

The unique properties of this compound make it a valuable reagent in the synthesis of complex organic molecules. Its reactivity allows for the introduction of the 4-fluorobenzoyl moiety into various molecular scaffolds. For instance, it can be used in the synthesis of N-acyl anthranilamides and β-enamine amides through rhodium(III)-catalyzed amidation of C-H bonds. nih.gov The introduction of the fluorine atom can be a critical step in developing new pharmaceutical candidates, as it can enhance the biological activity and pharmacokinetic profile of the resulting compounds. tcichemicals.comontosight.ai

Development of Novel Materials through Isocyanate Chemistry

The isocyanate functionality is fundamental to the production of polyurethanes, a major class of polymers. wikipedia.orgwiley.com By reacting di- or poly-isocyanates with polyols, a diverse range of materials with tailored properties can be created. wiley-vch.de this compound, as a monofunctional isocyanate, can be used to modify the surface or chain ends of polymers, thereby imparting specific characteristics. For example, the incorporation of the fluorinated group can enhance the thermal stability and hydrophobicity of the material. ontosight.ai Recent research has also explored the use of 4-fluorophenyl isocyanate as an electrolyte additive in lithium-ion batteries. It forms a stable cathode-electrolyte interface (CEI) film, which improves the battery's performance and longevity by mitigating electrolyte decomposition and the dissolution of transition metal ions from the cathode. nih.govresearchgate.net

Synthesis of Heterocyclic Compounds Incorporating 4-Fluorobenzoyl Moieties

The reactivity of this compound is instrumental in the synthesis of a variety of heterocyclic compounds containing the 4-fluorobenzoyl group. These heterocyclic structures are often key components of biologically active molecules.

Formation of Aza-Heterocycles (e.g., 6-azauracil (B101635) derivatives, Triazines)

This compound and its derivatives are used in the synthesis of various aza-heterocycles. For example, while not a direct reaction with the isocyanate, the related 4-fluorobenzoyl chloride is used to create 5-[(2'-(4"-fluorobenzoylamino)-5'-fluorophenyl]-6-azauracil. tsijournals.com 6-Azauracil derivatives are known for their potential as antiviral and anticancer agents. researchgate.netnih.gov Similarly, 4-fluorobenzoyl chloride is employed in the synthesis of fluorinated 1,2,4-triazine (B1199460) derivatives, which are investigated for their pharmacological properties. scirp.orgresearchgate.net The synthesis of these complex heterocyclic systems often involves multi-step reactions where the introduction of the 4-fluorobenzoyl group is a key step. rsc.orgsioc-journal.cn

Synthesis of Thiadiazoles and Triazole-5(4H)thiones

This compound and the related 4-fluorobenzoyl isothiocyanate are key reagents in the synthesis of thiadiazole and triazole-thione derivatives. The synthesis often begins with the reaction of a hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. jrespharm.comjrespharm.comnih.gov For instance, 1-(4-Fluorobenzoyl)-4-(3-methoxyphenyl)thiosemicarbazide can be synthesized and subsequently cyclized to form 1,3,4-thiadiazole (B1197879) derivatives. mdpi.com These heterocyclic systems are of interest due to their wide range of biological activities. jrespharm.com Similarly, 4-cycloalkylamino-3-phenyl-1,2,4-triazole-5(4H)-thiones can be synthesized from arylcarbonyl derivatives of aminohydrazinethioamides, which are in turn prepared using acid chlorides like 4-fluorobenzoyl chloride. researchgate.net

Functionalization of Pyrazole (B372694) Scaffolds with Benzoyl Isocyanates and Related Derivatives

The pyrazole scaffold is another important heterocyclic system that can be functionalized using benzoyl isocyanates and their derivatives. beilstein-journals.orgmdpi.comnih.gov For example, 5-amino-pyrazoles can be reacted with 4-fluorobenzoyl isothiocyanate to produce ethyl 5-(3-(4-fluorobenzoyl)-thioureido)-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-3-carboxylate. nih.govmdpi.com This functionalization is a key step in creating a library of pyrazole derivatives with potential biological applications. nih.gov The reaction introduces a flexible side chain containing the 4-fluorobenzoyl group, allowing for further structural modifications and the exploration of structure-activity relationships. core.ac.uk

Generation of Other Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Systems

This compound is a precursor for the synthesis of various heterocyclic compounds. The isocyanate group's electrophilicity allows for reactions with nucleophiles, leading to cyclization and the formation of stable ring structures.

Nitrogen-Containing Heterocycles: The reaction of this compound with aminic compounds is a key step in building nitrogen-containing heterocycles. For instance, it can be used in cascade reactions to assemble valuable 5- and 6-membered heterocycles such as amino-hydantoins, acyl-pyrazoles, and azauracils. nih.govrsc.org These reactions often proceed through in situ generated intermediates, which then undergo intramolecular cyclization. nih.gov The introduction of the 4-fluorobenzoyl group can be a crucial step in the synthesis of complex molecules, including those with potential biological activity. wits.ac.za

Oxygen-Containing Heterocycles: While direct cyclizations involving the oxygen of the isocyanate are less common, this compound can be a starting material for molecules that are later cyclized to form oxygen-containing heterocycles. For example, it can be used to synthesize precursors that, through subsequent reactions, form structures like oxadiazolidinones. organic-chemistry.org

Sulfur-Containing Heterocycles: The isothiocyanate analogue, 4-fluorobenzoyl isothiocyanate, is particularly useful for creating sulfur-containing heterocycles. It reacts with compounds containing amino groups to form thiourea (B124793) derivatives, which can then cyclize to form thiadiazoles and other related structures. For example, it has been used in the synthesis of fluorinated 1,2,4-triazino[3,4-b] nih.govchemimpex.commdpi.comthiadiazolones. scirp.org

Derivatization Strategies of this compound

The high reactivity of the isocyanate group in this compound allows for a variety of derivatization strategies, enabling the introduction of the 4-fluorobenzoyl moiety into a wide range of molecules.

Preparation of Substituted Ureas and Thioureas

The reaction of this compound with amines is a straightforward and efficient method for preparing substituted ureas. commonorganicchemistry.comresearchgate.net This reaction is typically fast and proceeds under mild conditions. commonorganicchemistry.com The resulting ureas are often stable, crystalline solids, making them easy to purify.

Similarly, 4-fluorobenzoyl isothiocyanate reacts with amines to form substituted thioureas. organic-chemistry.orgresearchgate.net These reactions are also generally high-yielding and provide a direct route to these important classes of compounds. The synthesis of N-Aroyl-N'-ferrocenyl thiourea derivatives has been reported through this method. researchgate.net

Table 1: Examples of Substituted Ureas and Thioureas from this compound and Isothiocyanate

| Reactant | Product | Application/Reference |

| N-bis(2-chloroethyl)amine | 1,1-Bis(2-chloroethyl)-3-(p-fluorophenyl)urea | Potential antineoplastic agent cdnsciencepub.com |

| Amines | Monosubstituted ureas | General synthesis method bioorganic-chemistry.com |

| Amines | Unsymmetrical (thio)ureas | "On-water" synthesis organic-chemistry.orgorganic-chemistry.org |

| 2-aminopyrimidine/2-aminopyridine | Fluorobenzoylthioureas | Plant growth regulators researchgate.net |

| N-(7-chloro-4-quinolyl)-1,3-diaminopropane | Substituted ureas and thioureas | Antimalarial activity nih.gov |

Synthesis of Amides and Hydrazides

This compound can be converted to the corresponding amide, 4-fluorobenzanilide, which is a valuable intermediate in organic and medicinal chemistry. lookchem.com The synthesis of N-acyl anthranilamides and β-enamine amides has been achieved through the Rh(III)-catalyzed amidation of C-H bonds with isocyanates. nih.gov

Hydrazides can be synthesized from this compound precursors. For example, N'-(4-fluorobenzoyl)-8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide was synthesized from a primary intermediate that reacted with 4-fluorobenzoyl chloride. nih.gov This highlights the utility of 4-fluorobenzoyl derivatives in constructing complex hydrazide structures.

Formation of Acyl Sulfonamides

Acyl sulfonamides can be prepared from sulfonyl isocyanates, which can be synthesized from the corresponding sulfonamides. google.com While direct reaction of this compound with sulfonamides is not a standard method, the 4-fluorobenzoyl group can be incorporated into molecules that are then converted to acyl sulfonamides. For instance, diarylsulfone sulfonamides containing a 4-fluorobenzoyl group have been synthesized. google.co.zm

Generation of Fluorinated Benzoyl-Containing Polymeric and Oligomeric Structures

This compound and its derivatives are utilized in the synthesis of polymers and oligomers, where the fluorine-containing group can impart specific properties such as thermal stability and altered solubility. chemimpex.comacs.org

Poly(ether ketone)s: 3,5-Bis(4-fluorobenzoyl)phenol has been used in polycondensation reactions to create hyperbranched poly(ether ketone)s. acs.org

Polyurethanes: The structure of the isocyanate is a key factor in determining the properties of the resulting polyurethane. mdpi.com While not directly this compound, related fluorinated diisocyanates can be used to produce specialty polymers. chemimpex.com

Poly(thiourethane)s: Thiol-isocyanate click reactions are used to prepare poly(thiourethane) thermosets. upc.edu The use of fluorinated isocyanates can modify the properties of these materials.

Applications in Agrochemical and Pharmaceutical Intermediate Synthesis

This compound and its derivatives are important intermediates in the synthesis of agrochemicals and pharmaceuticals. chemimpex.commade-in-china.com The presence of the fluorine atom can enhance the biological activity and pharmacokinetic properties of the final products.

Agrochemicals: 2,6-Difluorobenzoyl isocyanate is a key intermediate in the synthesis of the insecticide chlorfluazuron. google.com This highlights the importance of fluorinated benzoyl isocyanates in the production of modern crop protection agents.

Pharmaceuticals: 4-Fluorobenzoyl chloride, a precursor to the isocyanate, is used in the synthesis of various pharmaceutical compounds. mdpi.com For example, it is a building block for Fezolinetant. mdpi.com The 4-fluorobenzoyl group is found in a number of compounds with potential therapeutic applications, including inhibitors of matrix metalloproteinase-9 and compounds with potential analgesic or anti-inflammatory properties. lookchem.com Furthermore, derivatives have been investigated for their anti-HIV properties. nih.gov

Computational and Theoretical Investigations of 4 Fluorobenzoyl Isocyanate

Quantum Chemical Studies on Molecular Structure and Electronic Properties (e.g., HOMO/LUMO Analysis)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the molecular and electronic structure of 4-fluorobenzoyl isocyanate. These studies provide optimized geometries, detailing bond lengths and angles, and offer a window into the molecule's electronic landscape.

A key aspect of this electronic analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are critical descriptors of a molecule's reactivity and kinetic stability. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. A small HOMO-LUMO gap generally suggests higher reactivity.

For isocyanate compounds, the HOMO is typically localized on the isocyanate nitrogen and the phenyl ring, while the LUMO is centered on the carbonyl carbon and the N=C=O group. In a study of the closely related 4-fluorophenyl isocyanate, used as an electrolyte additive, the HOMO and LUMO energy levels were calculated to understand its electrochemical behavior. researchgate.net These calculations are crucial for predicting how the molecule will interact with other species, for instance, in polymerization reactions or as a stabilizing agent in batteries. researchgate.net The electron-withdrawing nature of the fluorine atom and the benzoyl group significantly influences the energy of these orbitals.

Table 1: Calculated Frontier Orbital Energies

This table presents representative data for isocyanate compounds based on computational studies. The specific values for this compound may vary depending on the level of theory and basis set used in the calculation.

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.5 to -2.5 | Indicates electron-accepting capability, centered on the NCO group. |

| HOMO | -6.5 to -7.5 | Indicates electron-donating capability, localized on the phenyl ring and nitrogen. |

| Energy Gap (ΔE) | 4.5 to 5.5 | Correlates with chemical reactivity and stability. |

Data compiled from principles discussed in computational chemistry literature. lew.roimist.ma

Reaction Pathway Modeling and Transition State Analysis

Theoretical chemistry is instrumental in mapping the detailed mechanisms of reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathways, locate stable intermediates, and, crucially, characterize the transition states that govern the reaction rate. Isocyanates are known for their reactivity toward nucleophiles, and computational models can elucidate the energetics of these processes. kuleuven.beresearchgate.net

Common reactions that can be modeled for this compound include:

Alcoholysis: The reaction with alcohols to form urethanes, a cornerstone of polyurethane chemistry. kuleuven.bemdpi.com

Hydrolysis: The reaction with water, which can lead to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide. chemrxiv.org

Cycloaddition/Dimerization: The self-reaction of isocyanates to form dimers (uretidinediones) or trimers (isocyanurates). uni-miskolc.hu

For each potential pathway, quantum chemical methods are used to calculate the energy of reactants, products, intermediates, and transition states. mdpi.com The energy difference between the reactants and the highest-energy transition state determines the activation energy, which is directly related to the reaction kinetics. For example, theoretical studies on the alcoholysis of isocyanates have shown that the reaction can be facilitated by the participation of multiple alcohol molecules, which act as a proton shuttle in the transition state. kuleuven.be Similarly, modeling the hydrolysis of isocyanates reveals the energetic barriers for nucleophilic attack at either the N=C or C=O bond, providing insight into the preferred reaction mechanism. chemrxiv.org

Table 2: Computational Methods for Reaction Pathway Analysis

| Reaction Type | Computational Goal | Common Methods | Key Findings |

|---|---|---|---|

| Alcoholysis | Model urethane (B1682113) formation | DFT (e.g., B3LYP), Ab initio (e.g., MP2, CCSD(T)) | Determination of multi-molecular transition states, catalytic effects. kuleuven.bemdpi.com |

| Hydrolysis | Analyze reaction with water | DFT, Ab initio | Identification of barriers for concerted mechanisms across N=C or C=O bonds. chemrxiv.org |

| Dimerization | Investigate uretidinedione formation | DFT, G3MP2B3 | Characterization of transition states and thermodynamic stability of dimers. uni-miskolc.hu |

Prediction of Reactivity and Selectivity in Organic Transformations

Beyond modeling specific reaction pathways, modern computational chemistry, enhanced by machine learning (ML) and artificial intelligence (AI), aims to predict the reactivity and selectivity of compounds like this compound in a broader range of organic transformations. eurekalert.orgrsc.org These predictive tools can accelerate the discovery of new reactions and optimize conditions for desired outcomes.

The reactivity of the isocyanate group is highly dependent on the electronic and steric environment of the molecule. The fluorine atom on the benzoyl group of this compound acts as an electron-withdrawing group, which increases the electrophilicity of the isocyanate carbon, thereby enhancing its reactivity toward nucleophiles compared to unsubstituted benzoyl isocyanate.

Computational approaches to predict reactivity and selectivity include:

Quantitative Structure-Activity Relationship (QSAR): Correlating computed molecular descriptors (like orbital energies or partial charges) with experimentally observed reaction rates.

Machine Learning Models: Training algorithms on large datasets of known reactions to predict the products of new reactant combinations. rsc.org These models can learn the complex interplay of factors that determine the outcome of a reaction, often without being explicitly programmed with chemical rules. rsc.org For instance, a model could predict whether this compound, when reacted with a polyfunctional nucleophile, will selectively form a urethane or urea (B33335) linkage based on the reaction conditions. ibm.comchemrxiv.org

Reaction Fingerprints: Encoding molecules and reactions as numerical vectors that can be used by ML models to predict outcomes, including regioselectivity and stereoselectivity. rsc.org

These predictive technologies can help chemists design more efficient and sustainable synthetic routes by identifying the most promising reagents and solvents for a desired transformation involving this compound. eurekalert.orgchemrxiv.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of this compound are critical to its behavior. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools used to explore these aspects. specificpolymers.com

Conformational Analysis: This process involves identifying all stable low-energy structures (conformers) of a molecule. For this compound, rotation around the single bonds—specifically the bond connecting the phenyl ring to the carbonyl group and the bond connecting the carbonyl group to the isocyanate nitrogen—gives rise to different conformers. researchgate.net Theoretical calculations, often at the DFT level, can map the potential energy surface as a function of these dihedral angles to locate the energy minima corresponding to stable conformers (e.g., cis and trans forms). researchgate.net These studies have shown for related molecules that the energy difference between conformers can be small, suggesting that multiple conformations may coexist at room temperature. acs.org

Molecular Dynamics (MD) Simulations: MD simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of the substance in bulk phases (liquid or gas). nsf.govnih.gov The success of an MD simulation depends heavily on the quality of the underlying force field—a set of parameters that describes the potential energy of the system. mdpi.comutwente.nl For isocyanates, specialized force fields like GAFF-IC have been developed to accurately reproduce physical properties such as density and viscosity. utwente.nl

MD simulations of this compound could be used to:

Investigate its behavior as a pure liquid or in solution.

Model its interaction with other molecules, such as polyols in a pre-polymer mixture. mt.com

Predict macroscopic properties like viscosity and diffusion coefficients, which are crucial for industrial process design. mdpi.com

Simulate the vapor-liquid equilibrium to predict properties like boiling point and vapor pressure. nsf.govnih.gov

Together, these computational techniques provide a comprehensive, atom-level understanding of this compound, from its static electronic structure to its dynamic behavior in a reactive environment.

Analytical Methodologies in Research of 4 Fluorobenzoyl Isocyanate

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone of molecular characterization, providing fundamental insights into the chemical structure, functional groups, and bonding arrangements within 4-Fluorobenzoyl Isocyanate.

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.

For this compound, the IR spectrum is dominated by a very strong and sharp absorption band characteristic of the isocyanate group (-N=C=O). This asymmetric stretching vibration appears in a relatively uncluttered region of the spectrum, typically between 2250 and 2285 cm⁻¹, making it a definitive marker for the presence of the isocyanate moiety. researchgate.net Other key absorptions include the stretching vibration of the benzoyl carbonyl group (C=O) and the carbon-fluorine (C-F) bond, which further confirm the compound's identity.

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2285 | Very Strong, Sharp |

| Carbonyl (C=O) | Stretch | 1680 - 1700 | Strong |

| Aromatic Ring (C=C) | Stretch | ~1600, ~1500 | Medium to Strong |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei (such as ¹H, ¹³C, and ¹⁹F), NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: The proton NMR spectrum of this compound displays signals corresponding to the aromatic protons. Due to the para-substitution pattern, the spectrum exhibits a complex splitting pattern, often appearing as two distinct multiplets in the aromatic region. The protons closer to the electron-withdrawing carbonyl group are shifted downfield compared to those adjacent to the fluorine atom. Furthermore, coupling between the fluorine atom and the ortho-protons (³J H-F) adds to the complexity of the signals. walisongo.ac.id

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. A key feature is the presence of carbon-fluorine coupling (J C-F), which causes the signals for the aromatic carbons to appear as doublets instead of singlets. walisongo.ac.id The carbon directly bonded to the fluorine atom exhibits the largest coupling constant. The distinct signals for the carbonyl carbon and the highly deshielded isocyanate carbon are also readily identifiable.

¹⁹F NMR: Given the 100% natural abundance of the ¹⁹F nucleus, fluorine NMR is a highly sensitive technique for analyzing fluorinated compounds. walisongo.ac.id The ¹⁹F NMR spectrum of this compound shows a single signal for the fluorine atom. This signal is typically a multiplet due to coupling with the two ortho-aromatic protons. rsc.org

Table 2: Predicted NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~8.10 | Multiplet (dd) | 2H, Aromatic (ortho to -CO) | |

| ~7.30 | Multiplet (dd) | 2H, Aromatic (ortho to -F) | ||

| ¹³C | ~165 (d) | Doublet | J C-F ≈ 255 Hz | C-F |

| ~133 (d) | Doublet | J C-F ≈ 10 Hz | C-H (ortho to -F) | |

| ~130 (d) | Doublet | J C-F ≈ 3 Hz | C-CO | |

| ~117 (d) | Doublet | J C-F ≈ 22 Hz | C-H (ortho to -CO) | |

| ~170 | Singlet | Carbonyl (C=O) | ||

| ~125 | Singlet | Isocyanate (N=C=O) |

| ¹⁹F | -100 to -115 | Multiplet | ³J F-H ≈ 8-9 Hz | Ar-F |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net

In the analysis of this compound, the mass spectrum will show a molecular ion peak [M]⁺ corresponding to the compound's molecular weight (165.12 g/mol ). Under ionization conditions, the molecule fragments in a predictable manner. A prominent fragmentation pathway involves the cleavage of the bond adjacent to the carbonyl group, leading to the formation of the highly stable 4-fluorobenzoyl cation. nih.gov This fragment is often the base peak in the spectrum. Further fragmentation can occur, providing additional structural confirmation.

Table 3: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 165 | Molecular Ion [M]⁺ | [C₈H₄FNO₂]⁺ |

| 123 | [M - NCO]⁺ (4-Fluorobenzoyl cation) | [C₇H₄FO]⁺ |

Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations, similar to IR spectroscopy. horiba.com However, it is based on changes in polarizability rather than changes in dipole moment, making it complementary to IR. nih.gov Raman spectroscopy is particularly useful for analyzing symmetric vibrations and bonds within non-polar environments.

The Raman spectrum of this compound provides a unique vibrational fingerprint. nih.gov Strong signals are typically observed for the aromatic ring vibrations, particularly the ring "breathing" mode. The symmetric stretch of the isocyanate group and the carbonyl stretch also give rise to characteristic Raman bands, which can be used for identification and structural analysis. researchgate.net

Table 4: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic Ring | Ring Breathing | ~1000 |

| Isocyanate (-N=C=O) | Symmetric Stretch | ~1400 |

| Carbonyl (C=O) | Stretch | ~1670 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. When coupled with a detector like a mass spectrometer, it becomes a powerful tool for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for identifying and quantifying volatile and thermally stable compounds in a mixture. mdpi.com

In the context of this compound, GC-MS serves two primary purposes:

Purity Assessment: The technique can be used to assess the purity of a sample by separating the main component from any volatile impurities, such as residual starting materials or solvents from its synthesis.

Reaction Monitoring: GC-MS is invaluable for monitoring the progress of reactions involving this compound. By taking aliquots from a reaction mixture over time, it is possible to identify and quantify the consumption of the isocyanate and the formation of volatile products. nih.gov

The process involves injecting the sample into the GC, where it is vaporized. An inert carrier gas sweeps the vapor through a column, separating the components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected, allowing for unambiguous identification. brjac.com.br

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin Layer Chromatography (TLC) is a fundamental and widely used analytical technique for monitoring the progress of chemical reactions involving this compound. umich.eduukessays.com Its simplicity, speed, and low cost make it an invaluable tool for qualitatively assessing the consumption of starting materials and the formation of products. aga-analytical.com.pl The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically a polar adsorbent like silica (B1680970) gel coated on a plate) and a liquid mobile phase (a solvent or solvent mixture). umich.eduukessays.com

In a typical application for a reaction involving this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate alongside spots of the pure starting materials. rochester.edu The plate is then placed in a chamber containing a suitable mobile phase. As the solvent moves up the plate by capillary action, it carries the compounds with it at different rates depending on their polarity and affinity for the stationary phase. umich.edu Generally, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger interaction with the silica gel and travel shorter distances (lower Rf).

The progress of the reaction can be visualized by observing the disappearance of the spot corresponding to this compound and the appearance of a new spot corresponding to the product. Visualization is often achieved under UV light, where UV-active compounds appear as dark spots on a fluorescent background. umich.edu A "cospot," where the reaction mixture is spotted on top of the starting material, is often used to confirm if the reactant spot has been fully consumed, which is particularly useful if the Rf values of the reactant and product are very similar. rochester.edu

For example, in the synthesis of a urea (B33335) derivative from this compound and a primary amine, TLC can be used to monitor the reaction's progression. The isocyanate, being relatively nonpolar, will have a certain Rf value. The resulting urea, containing an additional N-H bond and a carbonyl group, is typically more polar and will exhibit a lower Rf value.

| Time Point | Spot 1 (this compound) Rf | Spot 2 (Product: N-(4-fluorobenzoyl)-N'-phenylurea) Rf | Observations |

|---|---|---|---|

| 0 min | 0.75 | - | Strong starting material spot; no product visible. |

| 30 min | 0.75 | 0.40 | Starting material spot has diminished; product spot is now visible. |

| 60 min | 0.75 | 0.40 | Starting material spot is faint; product spot is intense. |

| 120 min | - | 0.40 | Starting material spot is no longer visible; reaction is complete. |

Advanced Reaction Monitoring Systems and Data Acquisition

To achieve precise control and optimization of reactions involving this compound, researchers are increasingly turning to advanced monitoring systems. These technologies allow for real-time data acquisition and automated control over reaction parameters, leading to improved reproducibility, efficiency, and a deeper understanding of reaction kinetics and mechanisms.

Automated Synthesis Reactors for Controlled Experimentation

Automated synthesis reactors are sophisticated platforms that enable chemists to execute experiments with a high degree of control and precision. azom.com These systems are particularly well-suited for studying the reactions of sensitive reagents like this compound. Key parameters such as temperature, stirring rate, and the rate of reagent addition can be meticulously controlled and programmed via computer software. azom.com

These platforms often feature multiple reactors, allowing for parallel synthesis campaigns where different conditions can be tested simultaneously. azom.com For instance, the effect of temperature on the reaction of this compound with an alcohol to form a carbamate (B1207046) can be studied by running the same reaction at different, individually controlled temperatures in parallel reactors. azom.com The systems can be equipped with probes for real-time monitoring of pH or temperature, and automated sampling modules can withdraw aliquots for analysis at predefined intervals without disturbing the reaction environment. azom.com This level of control is crucial for generating high-quality, reproducible data needed for kinetic studies and process development.

Design of Experiments (DoE) Studies for Process Optimization

Design of Experiments (DoE) is a statistical methodology used to systematically plan and analyze experiments to determine the relationships between various factors (inputs) and a response (output). albany.edujmp.com This approach is vastly more efficient than the traditional "one-variable-at-a-time" (OVAT) method, as it allows for the simultaneous investigation of multiple factors and, crucially, their interactions. sci-hub.senih.gov

In the context of optimizing a reaction involving this compound, DoE can be used to identify the critical process parameters that have the most significant impact on outcomes like product yield or purity. semanticscholar.org Factors such as reaction temperature, catalyst loading, reactant concentration, and reaction time can be varied systematically according to a specific experimental design matrix. nih.gov

For example, a factorial design might be employed to study the effects of temperature and catalyst concentration on the yield of a desired product. The resulting data is then fitted to a mathematical model, which can generate response surface plots that visualize how the yield changes across the entire experimental space. nih.gov This model not only helps in identifying the optimal conditions but also reveals how factors interact with each other—an insight that is often missed in OVAT studies. sci-hub.se

| Run Order | Temperature (°C) | Catalyst Loading (mol%) | Observed Yield (%) |

|---|---|---|---|

| 1 | 40 | 0.5 | 65 |

| 2 | 60 | 0.5 | 78 |

| 3 | 80 | 0.5 | 72 |

| 4 | 40 | 1.0 | 75 |

| 5 | 60 | 1.0 | 92 |

| 6 | 80 | 1.0 | 88 |

| 7 | 40 | 1.5 | 71 |

| 8 | 60 | 1.5 | 89 |

| 9 | 80 | 1.5 | 85 |

This systematic approach allows researchers to efficiently map the reaction landscape and identify robust operating conditions that consistently deliver high yields and purity, accelerating the transition from laboratory-scale discovery to process scale-up. albany.edu

Future Research Directions and Emerging Applications

Exploration of Novel and Sustainable Synthetic Approaches for 4-Fluorobenzoyl Isocyanate

The traditional synthesis of isocyanates often involves hazardous reagents like phosgene (B1210022), prompting a growing demand for safer and more sustainable alternatives. rsc.org Future research is increasingly focused on developing innovative, eco-friendly methods that minimize waste and energy consumption.

Key areas of exploration include:

Non-Phosgene Routes: A significant driver in modern isocyanate synthesis is the move away from the highly toxic phosgene process. semanticscholar.org Alternative methods, such as the thermal decomposition of carbamates derived from nitro or amine compounds, offer a more environmentally benign pathway. semanticscholar.orgnih.gov These non-phosgene processes eliminate the use of chlorine, which simplifies purification and enhances the quality of the final product. nih.gov

Sustainable Solvents: The choice of solvent plays a crucial role in the environmental footprint of a chemical process. Research into bio-based solvents, such as Cyrene™, is gaining traction. rsc.orgresearchgate.net Cyrene™, derived from cellulose, is biodegradable, non-toxic, and presents a viable alternative to common toxic solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP). rsc.orgresearchgate.net Investigating the use of such green solvents for the synthesis of this compound from precursors like 4-fluorobenzoyl chloride could significantly improve the sustainability of its production. rsc.org

Catalytic Innovations: The development of novel catalysts is central to creating more efficient synthetic routes. nih.gov Research efforts are directed at optimizing catalyst systems that can operate under milder reaction conditions, thereby reducing energy consumption. patsnap.compatsnap.com

The table below summarizes emerging sustainable approaches relevant to isocyanate synthesis.

| Approach | Description | Potential Benefits | Reference |

|---|---|---|---|

| Non-Phosgene Methods | Synthesis via thermal decomposition of carbamates. | Avoids highly toxic phosgene, enhances safety, simplifies purification. | semanticscholar.orgnih.gov |

| Bio-based Solvents | Utilizing green solvents like Cyrene™ derived from biomass. | Reduces environmental impact, biodegradable, non-toxic. | rsc.orgresearchgate.net |

| Advanced Catalysis | Developing catalysts for milder reaction conditions and improved efficiency. | Lowers energy consumption, minimizes waste generation. | patsnap.compatsnap.com |

Expanded Applications in Advanced Materials Science and Polymer Chemistry

The reactivity of the isocyanate group makes this compound a prime candidate for the synthesis of advanced polymers and materials with tailored properties. researchgate.net The presence of the fluorine atom can impart unique characteristics such as enhanced thermal stability and specific dielectric properties.

Future applications are envisioned in:

High-Performance Polymers: Aromatic polyimides are known for their use as high-performance materials. acs.org The incorporation of fluorinated moieties, such as the 4-fluorobenzoyl group, into polymer backbones is a strategy for creating materials with improved properties. For instance, novel epoxy resins containing 4-fluorobenzoyl side chains have been synthesized for potential use as low-k dielectrics. researchgate.net

Polyurethanes and Composites: Isocyanates are fundamental to the production of polyurethanes. patsnap.comcrowdchem.net Research is ongoing to develop polyurethanes with enhanced features by using specialized isocyanates. This includes creating materials for high-performance coatings, adhesives, and lightweight composites for industries like aerospace and automotive. patsnap.compatsnap.com The development of non-isocyanate polyurethanes (NIPUs) from alternative building blocks is also a significant area of sustainable polymer research. kit.edu

Nanomaterials: The use of isocyanate-based chemistry is expanding into nanotechnology, with applications in creating nanocomposites that exhibit enhanced material properties for use in smart materials and advanced coatings. patsnap.compatsnap.com

The table below details potential applications in materials science.

| Application Area | Description | Key Properties | Reference |

|---|---|---|---|

| Low-k Dielectrics | Incorporating 4-fluorobenzoyl groups into epoxy resins or other polymers. | Lower dielectric constant, thermal stability. | researchgate.net |

| High-Performance Coatings | Use in weather-resistant and durable polyurethane coatings. | Enhanced durability, resistance to environmental degradation. | patsnap.com |

| Advanced Composites | Development of lightweight materials for aerospace and automotive sectors. | High strength-to-weight ratio, fuel efficiency. | patsnap.com |

| Nanocomposites | Integration into nanotechnology for smart materials. | Enhanced mechanical and functional properties. | patsnap.com |

Rational Design of Bioactive Molecules Incorporating 4-Fluorobenzoyl Moieties

The rational design of new drugs is a cornerstone of medicinal chemistry, and the 4-fluorobenzoyl moiety is a valuable structural element in this pursuit. nih.govresearchgate.net Its inclusion in a molecule can influence pharmacokinetic and pharmacodynamic properties.

Future research directions include:

Anticancer Agents: The 4-fluorobenzoyl group has been incorporated into novel compounds designed as potential anticancer agents. For example, it is a component of new phenylpiperazine derivatives of 1,2-benzothiazine that have been synthesized and evaluated for their anticancer activity. mdpi.com The design of such molecules is often based on combining structural elements from known active compounds to create new chemical entities with improved efficacy. mdpi.com

Enzyme Inhibitors: The design of molecules to inhibit specific enzymes is a common strategy in drug discovery. nih.gov The 4-fluorobenzoyl moiety can be used as a building block to create compounds that fit into the active sites of target enzymes, potentially leading to new therapeutic agents.

Structure-Activity Relationship (SAR) Studies: Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to predict how molecules will interact with biological targets. nih.govopenmedicinalchemistryjournal.com These tools can guide the design of new bioactive molecules that incorporate the 4-fluorobenzoyl group to optimize their biological activity. nih.gov

Development of Advanced Catalytic Systems for Isocyanate Chemistry

Catalysis is critical for controlling the reactivity of isocyanates and guiding reactions toward desired products, such as the formation of isocyanurates through trimerization. rsc.orgnih.gov The development of more efficient and selective catalysts is a continuous goal.

Key areas for future research are:

Novel Catalyst Formulations: Researchers are exploring innovative catalyst systems, including multi-component catalysts, supported catalysts, and nanostructured materials, to improve activity, selectivity, and recyclability. patsnap.com For instance, aluminum-based catalysts have shown high activity and selectivity for the trimerization of various isocyanates under mild conditions. rsc.org

Mechanism-Based Design: A deeper understanding of reaction mechanisms is crucial for designing better catalysts. patsnap.comnih.gov Studies investigating the precise role of catalysts, such as acetate-based systems in isocyanurate formation, reveal that the initial compounds are often pre-catalysts that transform into the active catalytic species during the reaction. nih.gov This knowledge allows for the rational design of more effective catalytic systems.

Sustainable Catalysis: The quest for sustainability extends to catalyst design. This includes developing catalysts that are more environmentally friendly, operate at lower temperatures to save energy, and can be used with bio-based feedstocks. patsnap.com

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction for this compound Synthesis and Reactivity

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemistry, capable of accelerating the discovery and optimization of chemical reactions and molecules. beilstein-journals.orgcam.ac.uknih.gov

The integration of these technologies can significantly impact research on this compound in several ways:

Retrosynthesis Prediction: AI-driven tools can analyze vast datasets of chemical reactions to predict possible synthetic routes for a target molecule like this compound. engineering.org.cn This can help chemists devise more efficient and novel pathways, moving beyond traditional methods.

Reaction Optimization: Machine learning models can predict the outcome of reactions under various conditions, helping to optimize factors like temperature, solvent, and catalyst choice for the synthesis and subsequent reactions of this compound. beilstein-journals.orgcam.ac.uk This data-driven approach can reduce the number of trial-and-error experiments needed. cam.ac.uk

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. nih.govroche.com By learning from vast chemical databases, these models could propose novel bioactive compounds incorporating the 4-fluorobenzoyl moiety for specific therapeutic targets. roche.com The "lab in a loop" concept, where AI predictions are tested experimentally and the results are fed back to improve the model, is streamlining this process. roche.com

The table below outlines the impact of AI and ML on chemical research.

| AI/ML Application | Description | Potential Impact on this compound Research | Reference |

|---|---|---|---|

| Retrosynthesis Prediction | AI algorithms suggest synthetic pathways for a target molecule. | Discovery of novel and more efficient synthesis routes. | engineering.org.cn |

| Reaction Condition Optimization | ML models predict reaction outcomes to find optimal conditions. | Faster optimization of synthesis and reactivity, reducing experimental cost. | beilstein-journals.orgcam.ac.uk |

| Generative Drug Design | AI designs new molecules with desired biological activities. | Accelerated discovery of new drug candidates containing the 4-fluorobenzoyl group. | nih.govroche.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.